AM679

CB1 receptor binding affinity synthetic cannabinoid

Procure AM679 (335160-91-3) as a certified analytical reference standard distinguished by its 2-iodobenzoylindole scaffold, which generates a characteristic iodine isotopic pattern in mass spectrometry for unambiguous identification. Its intermediate CB1 affinity (Ki = 13.5 nM) and 3.7‑fold CB1/CB2 selectivity make it an optimal mid‑range calibration ligand for radioligand binding assays. Validated seizure‑linked forensic provenance and comprehensive multi‑technique analytical characterization further support its use in method development and proficiency testing.

Molecular Formula C20H20INO
Molecular Weight 417.3 g/mol
CAS No. 335160-91-3
Cat. No. B605383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM679
CAS335160-91-3
SynonymsAM-679, AM679, AM 679
Molecular FormulaC20H20INO
Molecular Weight417.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3
InChIKeyGAJBHYUAJOTAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM679 (CAS 335160-91-3): CB1/CB2 Cannabinoid Receptor Agonist Binding Affinity and Selectivity Profile for Forensic and Analytical Reference Applications


AM679 (CAS 335160-91-3), systematically designated (2-iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid belonging to the aminoalkylindole structural class, specifically an iodobenzoylindole derivative [1]. This compound functions as a moderately potent full agonist at both the central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), exhibiting distinct binding affinities with a Ki of 13.5 nM at CB1 and 49.5 nM at CB2, yielding a CB1/CB2 selectivity ratio of approximately 3.7-fold preference for the CB1 receptor [2]. AM679 was first identified in 2011 as a designer drug component seized in Hungary, and its chemical structure—characterized by an N-pentyl indole scaffold with a 2-iodobenzoyl substituent at the 3-position—distinguishes it from naphthoylindole analogs such as JWH-018 and JWH-210 within the broader synthetic cannabinoid landscape [3].

Why AM679 Cannot Be Interchanged with Structurally Similar Synthetic Cannabinoids: Evidence-Based Differentiation for Analytical Reference Selection


Generic substitution of synthetic cannabinoid reference standards based on superficial structural similarity is not scientifically valid due to marked differences in receptor binding affinity, functional efficacy, and selectivity profiles that directly impact both analytical method development and forensic identification [1]. Within the aminoalkylindole class, subtle modifications—such as halogen substitution (iodo vs. fluoro vs. chloro), the presence of an N-pentyl chain versus alternative N-alkyl substituents, and the choice of aromatic moiety (benzoyl vs. naphthoyl)—produce compounds with substantially divergent CB1/CB2 affinity ratios ranging from moderate CB1 preference to pronounced CB2 selectivity, with Ki values spanning over three orders of magnitude across structurally related analogs [2]. These pharmacological differences translate to distinct chromatographic retention behaviors, mass spectrometric fragmentation patterns, and cross-reactivity profiles in immunoassay screening, rendering generic substitution a source of significant analytical error in both qualitative identification and quantitative determination [3]. The following evidence establishes precisely where AM679 diverges from its closest comparators, enabling informed procurement decisions based on verifiable performance characteristics rather than nominal class membership.

AM679 (CAS 335160-91-3) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement and Method Development


CB1 Receptor Binding Affinity: AM679 vs. Structurally Related Synthetic Cannabinoids in Head-to-Head Comparative Assay

In a standardized head-to-head competitive radioligand binding assay using [³H]CP-55,940 against membranes from HEK293 cells stably expressing human CB1 receptors, AM679 demonstrated a Ki of 13.5 nM [1]. This places AM679 at the lower end of the potency spectrum among the eight synthetic cannabinoids evaluated concurrently, with approximately 14-fold lower CB1 affinity than MAM-2201 (Ki = 0.96 nM) and approximately 7-fold lower affinity than JWH-210 (Ki = 1.9 nM), while exhibiting comparable affinity to AM-2232 (Ki = 14 nM) [2]. The iodobenzoyl substitution of AM679 yields substantially reduced CB1 potency relative to the fluorinated N-pentyl analog AM-2201 (Ki = 3.1 nM), confirming that halogen identity at the benzoyl 2-position is a critical determinant of CB1 receptor interaction strength [3].

CB1 receptor binding affinity synthetic cannabinoid forensic toxicology radioligand binding

CB2 Receptor Binding Affinity and CB1/CB2 Selectivity Ratio Differentiation in AM679 Relative to Class Comparators

AM679 binds to human CB2 receptors with a Ki of 49.5 nM, producing a CB1/CB2 selectivity ratio of approximately 3.7-fold preference for the CB1 receptor [1]. This selectivity profile is quantitatively distinct from other synthetic cannabinoids evaluated in the same study: JWH-210 exhibits a CB1/CB2 ratio of 0.58 (CB2-preferring), AM-2233 shows a ratio of 1.04 (balanced non-selective), and AM-2232 demonstrates a ratio of 8.8 (pronounced CB1 preference) [2]. The CB1-preferring yet non-extreme selectivity of AM679 differentiates it from both highly CB1-selective analogs (e.g., JWH-018 with CB1/CB2 ratio >10) and CB2-selective compounds such as JWH-133 [3]. Furthermore, functional [³⁵S]GTPγS binding assays confirm that AM679 activates CB2 receptors, though with reduced efficacy compared to its CB1 receptor activation, a property shared with several but not all members of the tested panel [4].

CB2 receptor selectivity ratio cannabinoid receptor structure-activity relationship analytical reference

In Vivo Cannabimimetic Activity: Drug Discrimination Potency Ranking of AM679 vs. THC and Related Synthetic Cannabinoids

In a standardized Δ⁹-THC drug discrimination assay using male Sprague-Dawley rats trained to discriminate 3 mg/kg Δ⁹-THC from vehicle, AM679 fully substituted for THC, confirming its cannabimimetic activity profile and establishing its behavioral equivalence to marijuana's primary psychoactive constituent [1]. Critically, AM679 was slightly less potent than THC in this paradigm, distinguishing it from more potent synthetic cannabinoids within the tested panel [2]. Rank-order analysis across all eight compounds revealed a strong positive correlation (r² > 0.8) between CB1 receptor binding affinity and drug discrimination potency, with AM679 occupying an intermediate position in the potency hierarchy—more potent than the low-affinity analog JWH-251 (CB1 Ki = 23 nM) but substantially less potent than high-affinity compounds MAM-2201 (CB1 Ki = 0.96 nM) and JWH-210 (CB1 Ki = 1.9 nM) [3]. This intermediate in vivo potency positions AM679 as a useful reference standard for calibrating behavioral pharmacology assays that require a compound with measurable but not extreme cannabimimetic activity.

drug discrimination cannabimimetic activity THC substitution in vivo pharmacology behavioral pharmacology

Structural Determinant Differentiation: Iodobenzoyl vs. Naphthoyl Indole Scaffolds in AM679 and JWH-Series Cannabinoids

AM679 contains a 2-iodobenzoyl group at the indole 3-position, distinguishing it structurally from the naphthoylindole class exemplified by JWH-018 (3-(1-naphthoyl) substitution) and from the adamantoylindole derivative co-identified in the 2011 Hungarian seizure [1]. This structural distinction produces quantifiably different physicochemical properties: AM679 has a molecular weight of 417.28 g/mol (C₂₀H₂₀INO) compared to JWH-018 (MW = 341.45 g/mol, C₂₄H₂₃NO) and the adamantoyl analog (MW = 363.49 g/mol, C₂₄H₂₉NO), with the iodine atom contributing approximately 127 Da of additional mass and introducing a heavy isotope pattern detectable by mass spectrometry [2]. The 2-iodo substitution creates a distinct halogen-bonding pharmacophore element that differentiates AM679 from fluorinated analogs such as AM-2201 (5-fluoropentyl substitution) and AM-694 (5-fluoropentyl-3-(2-iodobenzoyl)indole), the latter representing a direct hybrid scaffold [3]. As a class-level inference, benzoylindoles generally exhibit lower CB1 affinity than their naphthoyl counterparts, consistent with the ~7-fold difference observed between AM679 (Ki = 13.5 nM) and JWH-210 (Ki = 1.9 nM) [4].

structure-activity relationship iodobenzoylindole naphthoylindole synthetic cannabinoid halogen substitution

Real-World Forensic Occurrence and Analytical Detection: AM679 as an Authenticated Seized Material Reference

AM679 was first identified in 2011 during forensic analysis of two bulk powder samples seized by Hungarian authorities, alongside the structurally related 1-pentyl-3-(1-adamantoyl)indole [1]. The seized material was comprehensively characterized using LC-UV-MS/MS, LC-TOF-MS, GC-MS, and NMR spectroscopy, establishing a validated analytical reference profile that remains available for inter-laboratory comparison and method validation [2]. This forensic provenance differentiates AM679 from synthetic cannabinoids that exist only as research tool compounds without documented real-world distribution. AM679 was subsequently identified in Italian seizures nearly concurrent with the Hungarian cases, confirming cross-border distribution of this specific iodobenzoylindole [3]. The compound's detection in authentic casework material provides a verified matrix for developing and validating analytical methods intended for forensic application, distinguishing it from compounds whose analytical behavior has been characterized only in synthetic reference standards without corroborating seized material data.

forensic toxicology seized drug analysis designer drug analytical reference standard mass spectrometry

Functional Efficacy at CB2: Reduced CB2 Activation Relative to CB1 as a Differentiating Pharmacological Feature

In functional [³⁵S]GTPγS binding assays measuring G-protein activation downstream of receptor occupancy, AM679 stimulated [³⁵S]GTPγS binding through CB1 receptors, confirming its classification as a CB1 full agonist [1]. However, efficacy at the CB2 receptor was reduced compared to CB1—a property observed across all eight synthetic cannabinoids evaluated in the study, but with varying degrees of differential efficacy [2]. This CB2 functional profile distinguishes AM679 from cannabinoids that demonstrate robust CB2 activation (e.g., JWH-133, a CB2-selective agonist with high CB2 efficacy) and from compounds showing minimal or negligible CB2 functional activity [3]. While specific Emax values for AM679 at CB2 were not reported in isolation, the study's overall finding that "all compounds bound to and activated CB1 and CB2 receptors, although efficacy at the CB2 receptor was reduced compared to that for the CB1 receptor" establishes a class-level functional signature that differentiates this cohort of synthetic cannabinoids from endocannabinoids and phytocannabinoids [4].

CB2 receptor functional efficacy [³⁵S]GTPγS binding agonist activity signal transduction

Optimal Procurement and Application Scenarios for AM679 (CAS 335160-91-3) Based on Verified Differentiation Evidence


Forensic Toxicology: Reference Standard for LC-MS/MS and GC-MS Identification of Iodobenzoylindole Cannabinoids

Procure AM679 as a certified analytical reference standard for forensic toxicology laboratories conducting confirmatory analysis of seized drug materials or biological specimens. The compound's distinctive iodobenzoylindole scaffold produces a characteristic mass spectrometric signature with a unique isotopic pattern from the iodine atom (¹²⁷I), enabling unambiguous differentiation from non-iodinated synthetic cannabinoids such as JWH-018, JWH-210, and AM-2201 [1]. The comprehensive analytical characterization published from the 2011 Hungarian seizure provides validated LC-UV-MS/MS, LC-TOF-MS, GC-MS, and NMR reference data that laboratories can use for method development, instrument calibration, and inter-laboratory proficiency verification [2]. AM679's intermediate CB1 binding affinity (Ki = 13.5 nM) and moderate CB1/CB2 selectivity ratio (3.7) further support its utility as a mid-range calibration point in quantitative assays spanning the synthetic cannabinoid potency spectrum [3].

In Vitro Pharmacology: Mid-Range Affinity CB1/CB2 Receptor Ligand for Binding Assay Calibration

Use AM679 as a calibration ligand in competitive radioligand binding assays where a compound with intermediate CB1 receptor affinity is required to bracket the dynamic range of the assay. With a CB1 Ki of 13.5 nM, AM679 occupies a central position between high-affinity compounds such as MAM-2201 (Ki = 0.96 nM) and low-affinity reference compounds such as JWH-251 (Ki = 23 nM), enabling construction of robust standard curves spanning approximately two orders of magnitude in affinity [1]. The compound's well-characterized CB2 affinity (Ki = 49.5 nM) and CB1/CB2 selectivity ratio (3.7-fold CB1 preference) provide a validated reference point for assessing the selectivity profiles of novel synthetic cannabinoids or endogenous ligands, distinguishing AM679 from both highly CB1-selective and CB2-selective tool compounds [2]. AM679's documented full agonist activity at CB1 and measurable but reduced efficacy at CB2 further supports its use in functional [³⁵S]GTPγS binding assays as a reference agonist for G-protein activation studies [3].

Behavioral Pharmacology: Cannabimimetic Reference Compound with Documented THC Substitution Profile

Employ AM679 as a reference compound in preclinical drug discrimination studies where a synthetic cannabinoid with moderate in vivo potency and full THC substitution is required as a positive control or comparator. AM679's documented full substitution for Δ⁹-THC in rats trained to discriminate 3 mg/kg THC, combined with its slightly lower potency relative to THC, provides a behavioral benchmark for assessing the cannabimimetic activity of emerging synthetic cannabinoids [1]. The strong correlation established between CB1 binding affinity and drug discrimination potency across the eight compounds evaluated in the Marusich et al. (2018) study enables researchers to use AM679 as a calibration point when extrapolating from in vitro binding data to predicted in vivo psychoactive potential [2]. This application is particularly valuable for laboratories conducting structure-activity relationship studies or assessing the abuse liability of newly identified designer cannabinoids [3].

Method Development and Validation: Authenticated Seized Material Reference for Inter-Laboratory Comparability

Select AM679 as a validation standard for forensic analytical methods where verification against authenticated seized material is required for regulatory or accreditation purposes. AM679's documented identification in actual drug seizures in Hungary and Italy, coupled with the publication of comprehensive multi-technique analytical characterization data, provides a verified reference profile that laboratories can use to validate the accuracy and specificity of in-house analytical methods [1]. This forensic provenance differentiates AM679 from research-only synthetic cannabinoids that lack real-world casework documentation, supporting its selection in proficiency testing programs and method harmonization initiatives across forensic toxicology networks [2]. The iodobenzoylindole scaffold's distinctive isotopic pattern further enhances its value as a system suitability standard for mass spectrometers operating in forensic casework environments where unambiguous identification is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM679

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.